Biochemical Selectivity: >1,000,000-Fold Window Against PDGFR/FGFR/InsR/Src Kinases
PD153035 exhibits exceptional biochemical selectivity for EGFR over a broad panel of other tyrosine kinases. In cell-free kinase assays, PD153035 inhibits EGFR with a Ki of 5.2–6 pM and an IC50 of 25–29 pM . In contrast, at concentrations as high as 50 µM, the compound shows negligible inhibition of PDGFR, FGFR, CSF-1 receptor, insulin receptor, and Src tyrosine kinases . This represents a selectivity window exceeding 1,000,000-fold (50 µM vs. ~5 pM). This profile is substantially cleaner than that of pan-HER or multi-kinase EGFR inhibitors used in similar contexts.
| Evidence Dimension | Biochemical Selectivity (Kinase Profiling) |
|---|---|
| Target Compound Data | Ki = 5.2–6 pM (EGFR); No significant inhibition of PDGFR, FGFR, CSF-1R, InsR, or Src at 50 µM. |
| Comparator Or Baseline | Typical multi-targeted EGFR inhibitors (e.g., Vandetanib, AEE788) often exhibit off-target activity against VEGFR, Src, or other kinases at sub-micromolar to low micromolar concentrations. |
| Quantified Difference | Selectivity window for PD153035 against the listed kinases is > 1,000,000-fold based on the concentration differential (50 µM vs. ~5 pM). |
| Conditions | Cell-free kinase assays using purified enzymes and ATP-competitive binding conditions. |
Why This Matters
This unparalleled selectivity window validates PD153035 as the preferred chemical probe when the scientific objective is to isolate EGFR-dependent phenotypes without confounding contributions from other receptor tyrosine kinase (RTK) signaling networks.
